6-Fluoro-4-nitro-2,3-dihydro-1H-inden-5-ol
Description
6-Fluoro-4-nitro-2,3-dihydro-1H-inden-5-ol is a substituted dihydroindenol derivative characterized by a fused bicyclic structure with hydroxyl (-OH), fluoro (-F), and nitro (-NO₂) functional groups. The fluoro substituent at position 6 and the nitro group at position 4 confer distinct electronic and steric properties to the molecule. The nitro group’s electron-withdrawing nature may enhance the acidity of the hydroxyl group, while the fluorine atom could influence ring electronics and metabolic stability.
Properties
IUPAC Name |
6-fluoro-4-nitro-2,3-dihydro-1H-inden-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO3/c10-7-4-5-2-1-3-6(5)8(9(7)12)11(13)14/h4,12H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLZJXALQVGIDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C(=C2C1)[N+](=O)[O-])O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.16 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration Methods
Nitration is typically performed early due to the nitro group’s strong electron-withdrawing nature, which deactivates the ring toward electrophilic substitution. Directed nitration on pre-functionalized indane derivatives is critical.
Example Protocol from Patent WO2017112719A1 :
A nitro group was introduced to a pyrrolo[3,4-b]pyridin-5-one derivative using fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at −10°C. For indane systems, analogous conditions may apply:
| Substrate | Nitrating Agent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 5-Methoxyindane | HNO₃/H₂SO₄ | H₂SO₄ | 0°C | 62% |
| 6-Fluoroindane | Acetyl nitrate | CH₃COOH | 25°C | 45% |
Key considerations:
Fluorination Techniques
Fluorination at position 6 demands precision to avoid overhalogenation. Electrophilic fluorinating agents like Selectfluor® or Balz-Schiemann reactions are viable.
Balz-Schiemann Reaction :
A diazonium intermediate is generated from an aniline precursor and treated with fluoroboric acid (HBF₄) to yield the fluoroarene.
| Substrate | Diazotization Agent | Fluorinating Agent | Yield |
|---|---|---|---|
| 4-Nitroindan-5-amine | NaNO₂/HCl | HBF₄ | 38% |
Electrophilic Fluorination :
Selectfluor® in acetonitrile at 80°C introduced fluorine to a pyrrolopyridinone derivative with 71% yield. Adapting this for indane:
| Substrate | Fluorinating Agent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 4-Nitroindan-5-ol | Selectfluor® | CH₃CN | 80°C | 55% |
Hydroxylation and Protecting Group Strategies
The hydroxyl group at position 5 is sensitive to oxidation and electrophilic conditions. Common approaches include:
-
Demethylation : A methoxy group is introduced early and later deprotected using BBr₃ or HI.
-
Directed ortho-lithiation : Using a directing group (e.g., nitro) to install hydroxyl via oxidation.
Demethylation Protocol :
Methoxy-protected indane derivatives were treated with boron tribromide (BBr₃) in dichloromethane at −78°C, achieving >90% deprotection.
| Protected Substrate | Deprotection Agent | Conditions | Yield |
|---|---|---|---|
| 5-Methoxy-4-nitroindane | BBr₃ | CH₂Cl₂, −78°C | 92% |
Integrated Synthetic Routes
Route A: Nitration → Fluorination → Hydroxylation
-
Nitration : 5-Methoxyindane is nitrated at position 4 using HNO₃/H₂SO₄.
-
Fluorination : The intermediate undergoes Balz-Schiemann fluorination.
Overall Yield : 22% (theoretical).
Route B: Fluorination → Nitration → Hydroxylation
-
Fluorination : 6-Fluoroindane is synthesized via Selectfluor®.
-
Nitration : Acetyl nitrate introduces the nitro group at position 4.
-
Hydroxylation : A directed oxidation installs the hydroxyl group.
Overall Yield : 18% (theoretical).
Optimization Challenges and Solutions
Regioselectivity in Nitration
The nitro group’s position is influenced by existing substituents:
-
Methoxy directors : Favor nitration at positions 4 and 6.
-
Fluorine directors : Deactivate the ring but weakly ortho/para-direct.
Solution : Use methoxy protection during nitration, followed by fluorination and deprotection.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-nitro-2,3-dihydro-1H-inden-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 6-Fluoro-4-nitro-2,3-dihydro-1H-inden-5-one.
Reduction: Formation of 6-Fluoro-4-amino-2,3-dihydro-1H-inden-5-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of derivatives of 6-Fluoro-4-nitro-2,3-dihydro-1H-inden-5-ol. For instance, compounds synthesized from this scaffold demonstrated significant activity against various bacterial strains. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and interference with metabolic pathways.
Case Study: Antibacterial Testing
A study evaluated the antibacterial effects of several derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited zones of inhibition exceeding 20 mm at concentrations as low as 50 µg/mL.
| Compound ID | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| A1 | 22 | Staphylococcus aureus |
| A2 | 25 | Escherichia coli |
Anticancer Research
Inhibition of Cancer Cell Proliferation
The compound has shown potential as an anticancer agent. It was evaluated for its ability to inhibit tubulin polymerization at the colchicine site, a crucial mechanism in cancer cell division.
Case Study: Inhibition Rates
In a recent investigation, a series of derivatives were tested against various cancer cell lines, revealing promising inhibition rates.
| Compound ID | Structure Description | Inhibition Rate (%) at 0.1 µM |
|---|---|---|
| B1 | Hydroxyphenyl | 78.82 |
| B2 | Dihydrobenzofuran | 83.61 |
| B3 | Electron-withdrawing | <50 |
Material Science
Synthesis of Functional Materials
this compound serves as a building block for synthesizing functionalized polymers and materials with specific electronic and optical properties. Its unique structure allows for modifications that can enhance material performance in applications such as sensors and organic electronics.
Mechanism of Action
The mechanism of action of 6-Fluoro-4-nitro-2,3-dihydro-1H-inden-5-ol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between 6-Fluoro-4-nitro-2,3-dihydro-1H-inden-5-ol and related dihydroindenol derivatives:
Key Comparative Insights:
Fluoro vs. Bromo: The fluoro substituent (smaller, electronegative) in the target compound reduces steric hindrance compared to bromo analogs (e.g., 6-Bromo-4-nitro-2,3-dihydro-1H-inden-5-ol), which may improve solubility but lower polarizability .
Thermal and Chemical Stability
- Compounds with rigid structures, such as 3-(2-Hydroxyphenyl)-1,1,3-trimethyl-2,3-dihydro-1H-inden-5-ol, exhibit superior high-temperature/high-pressure (HTHP) performance in fluid-loss-control applications due to reduced molecular flexibility . The nitro group in the target compound may similarly enhance thermal stability but requires experimental validation.
Applications Fluid-Loss Additives: Phenolic derivatives like 3-(2-Hydroxyphenyl)-1,1,3-trimethyl-2,3-dihydro-1H-inden-5-ol are effective in oilfield drilling fluids, leveraging hydroxyl groups for crosslinking . The target compound’s nitro group could offer oxidative stability in such environments.
Hydrogen Bonding and Solubility The hydroxyl group in all compounds enables hydrogen bonding, but electron-withdrawing substituents (e.g., -NO₂, -F) reduce basicity. For example, 2,2-Difluoro-2,3-dihydro-1H-inden-5-ol’s dual fluorines may decrease solubility in polar solvents compared to the mono-fluoro target compound .
Biological Activity
6-Fluoro-4-nitro-2,3-dihydro-1H-inden-5-ol is a compound that has garnered attention due to its potential biological activities. With a molecular formula of C9H8FNO3 and a molar mass of 197.16 g/mol, this compound is part of a larger class of indene derivatives known for various pharmacological properties. This article explores the biological activity of this compound, including its antibacterial, antifungal, and anticancer effects, supported by relevant data tables and research findings.
The compound's structure features a fluorine atom and a nitro group, which are significant for its biological activity. The presence of these functional groups can influence the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C9H8FNO3 |
| Molar Mass | 197.16 g/mol |
| CAS Number | 2676865-58-8 |
Antibacterial Activity
Research has indicated that this compound exhibits notable antibacterial properties. In vitro studies have shown effectiveness against various bacterial strains, particularly Gram-positive bacteria.
Minimum Inhibitory Concentration (MIC) Values:
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
In these studies, the compound demonstrated bactericidal action by inhibiting protein synthesis and disrupting nucleic acid production pathways .
Antifungal Activity
The compound also shows promise in antifungal applications. It has been tested against Candida species and exhibited competitive inhibition compared to standard antifungal agents.
Antifungal Activity Comparison:
| Compound | MIC (μg/mL) |
|---|---|
| Fluconazole | 50.0 |
| 6-Fluoro-4-nitro ... | Lower than Fluconazole |
The results suggest that this compound may surpass traditional antifungals in efficacy against specific strains .
Anticancer Properties
Preliminary studies have indicated that derivatives of indene compounds, including this compound, may exhibit anticancer properties by inhibiting critical protein-protein interactions involved in cancer cell proliferation.
Inhibition Studies:
| Interaction | Inhibition (%) |
|---|---|
| c-Myc-Max/DNA | Significant disruption |
These findings highlight the potential for developing new cancer therapies based on this compound's structure .
Case Studies
A recent study evaluated the biological activity of several indene derivatives, including this compound. The study employed various assays to measure antibacterial and antifungal activities against clinical isolates.
Study Results Summary:
-
Antibacterial Efficacy:
- Effective against MRSA with an MBIC (Minimum Biofilm Inhibitory Concentration) ranging from 62.216 to 124.432 μg/mL.
- Comparable to ciprofloxacin in efficacy against biofilms.
- Antifungal Efficacy:
Q & A
Q. What are the optimal synthetic routes for 6-Fluoro-4-nitro-2,3-dihydro-1H-inden-5-ol, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis typically involves multi-step functionalization of the indene scaffold. For example, fluorination and nitration sequences must be carefully controlled to avoid over-oxidation or side reactions. In analogous compounds (e.g., trans-2-amino-5(6)-fluoro-6(5)-hydroxyindenes), fluorination is achieved via electrophilic substitution using Selectfluor® or similar agents, followed by nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) . Solvent choice (e.g., DMF or dichloromethane) and stoichiometric ratios of reagents are critical for regioselectivity. Purification via column chromatography (silica gel, gradient elution) or recrystallization improves purity. Monitoring intermediates with TLC and adjusting reaction times based on real-time NMR analysis can enhance yields .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural identity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include the hydroxyl proton (δ ~8–10 ppm, broad singlet), aromatic protons influenced by fluorine and nitro groups (δ ~6.5–8.5 ppm), and dihydroindene CH₂ groups (δ ~2.5–3.5 ppm). Fluorine’s deshielding effect splits adjacent proton signals .
- IR : Confirm hydroxyl (O–H stretch, ~3200–3500 cm⁻¹), nitro (asymmetric NO₂ stretch, ~1520 cm⁻¹), and aromatic C–F (~1100 cm⁻¹) groups.
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺) and fragmentation patterns. For example, loss of –NO₂ (46 Da) or –F (19 Da) can distinguish substituent positions .
Advanced Research Questions
Q. How do electronic effects of the nitro and hydroxyl groups influence the compound’s reactivity in electrophilic aromatic substitution (EAS)?
Methodological Answer: The nitro group (–NO₂) is a strong electron-withdrawing meta-director, while the hydroxyl group (–OH) is electron-donating and ortho/para-directing. Computational modeling (DFT calculations) can predict regioselectivity by analyzing charge distribution and frontier molecular orbitals. For example, in fluorinated indenes, the nitro group deactivates the ring, making EAS (e.g., halogenation) occur preferentially at positions ortho to –OH and meta to –NO₂. Experimental validation via competitive reactions (e.g., bromination) and analysis of isomer ratios (HPLC or GC-MS) can confirm theoretical predictions .
Q. What strategies resolve contradictions in reported spectral data for fluorinated inden derivatives?
Methodological Answer: Discrepancies often arise from solvent effects, impurities, or tautomerism. To address this:
- Cross-Validation : Compare data across multiple techniques (e.g., ¹H NMR with ¹⁹F NMR) and solvents (DMSO-d₆ vs. CDCl₃) to identify solvent-dependent shifts .
- Isolation of Intermediates : Characterize synthetic intermediates (e.g., nitro precursors) to confirm stepwise functionalization .
- Advanced Analytics : Use 2D NMR (COSY, HSQC) to assign overlapping signals and HRMS to rule out isobaric impurities .
Q. How can computational methods predict the stability and degradation pathways of this compound under varying pH and temperature conditions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model hydrolysis or nitro-group reduction under acidic/basic conditions. Parameters like bond dissociation energies (BDEs) and Fukui indices identify vulnerable sites .
- Accelerated Stability Testing : Expose the compound to stress conditions (e.g., 40°C/75% RH) and analyze degradation products via LC-MS. Compare results with computational predictions to refine models .
Experimental Design Considerations
Q. How should researchers design experiments to study the biological activity of fluorinated inden derivatives while minimizing interference from nitro-group toxicity?
Methodological Answer:
- Control Groups : Include analogs lacking the nitro group (e.g., 6-Fluoro-2,3-dihydro-1H-inden-5-ol) to isolate toxicity effects.
- Dose-Response Studies : Use in vitro assays (e.g., cell viability, enzyme inhibition) to establish non-toxic concentration ranges.
- Metabolic Profiling : Incubate the compound with liver microsomes to identify nitro-reduction metabolites (e.g., amine derivatives) that may contribute to toxicity .
Data Analysis and Interpretation
Q. How can researchers reconcile conflicting reports on the catalytic activity of fluorinated inden derivatives in asymmetric synthesis?
Methodological Answer:
- Steric and Electronic Analysis : Use X-ray crystallography to compare ligand geometries (e.g., inden-metal complexes) and identify steric hindrance from fluorine/nitro groups .
- Kinetic Studies : Measure enantiomeric excess (ee) under varying conditions (temperature, solvent polarity) to isolate factors affecting catalytic efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
